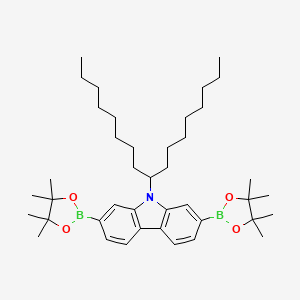

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

描述

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS 958261-51-3) is a carbazole-based boronate ester monomer widely used in organic electronics. Its structure features a carbazole core substituted with a branched heptadecanyl chain at the N-9 position and pinacol boronate ester groups at the 2,7-positions. This design enhances solubility in organic solvents (e.g., chloroform, THF) and facilitates Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers .

The compound is synthesized via a two-step process starting from 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, achieving yields exceeding 80% . Its primary application lies in polymer semiconductors, notably poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-bis(2-thienyl)-2′,1′,3′-benzothiadiazole)] (PCDTBT), which demonstrates a power conversion efficiency (PCE) of 6.7% in organic solar cells (OSCs) . Its extended alkyl chain improves film morphology and charge transport properties, critical for device performance .

属性

IUPAC Name |

9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKFCPVHTTWWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3C(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679839 | |

| Record name | 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958261-51-3 | |

| Record name | 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a specialized compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in organic electronics. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic effects and mechanisms of action.

- Chemical Formula : C₄₁H₆₅B₂N₄O₄

- Molecular Weight : 657.58 g/mol

- CAS Number : 958261-51-3

- Physical State : White crystalline solid

- Melting Point : 128 °C - 130 °C

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain N-substituted carbazoles can inhibit cancer cell proliferation. The compound's structure may enhance its ability to interact with cellular targets involved in tumor growth. Specifically:

- Mechanism : Inhibition of topoisomerase II activity has been observed in related compounds at concentrations as low as 2.5 µM . This suggests potential for therapeutic application in cancer treatment.

Neuroprotective Effects

Carbazole derivatives have been investigated for their neuroprotective capabilities. For example:

- Study Findings : A specific derivative demonstrated neuroprotective effects against glutamate-induced cell injury in neuronal cells at concentrations as low as 3 µM . This activity is attributed to antioxidative mechanisms that may mitigate oxidative stress in neural tissues.

Antimicrobial Properties

Carbazole compounds have also shown antimicrobial activity against various pathogens:

- Research Results : Certain N-substituted carbazoles exhibited zones of inhibition ranging from 10.3 to 15.4 mm against bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values between 6.2 to 50 µg/mL . This suggests that the compound may serve as a template for developing new antimicrobial agents.

Case Study 1: Antitumor Activity

In a study by Howorko et al., a novel N-substituted carbazole was synthesized and evaluated for its antitumor activity against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values demonstrating potent activity against A549 lung carcinoma cells .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of various carbazole derivatives on HT22 neuronal cells. The findings revealed that compounds with bulky substituents at the N-position exhibited enhanced neuroprotective activity, indicating the importance of structural modifications for therapeutic efficacy .

Summary of Biological Activities

科学研究应用

Organic Photovoltaics (OPVs)

One of the primary applications of this compound is in the development of organic photovoltaic devices. It is utilized as an intermediate in the synthesis of polymer semiconductors such as PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl)-2',1',3'-benzothiadiazole]). Research indicates that devices fabricated with PCDTBT exhibit power conversion efficiencies (PCE) around 6.7% . The incorporation of this compound enhances the electronic properties and solubility of the resulting polymers, which are crucial for efficient light absorption and charge transport.

Organic Field Effect Transistors (OFETs)

The compound is also significant in the fabrication of organic field-effect transistors. Carbazole derivatives are known for their excellent charge transport properties and thermal stability, making them suitable for use in OFETs. The structural modifications provided by this compound contribute to improved device performance and stability under operational conditions .

Light Emitting Diodes (OLEDs)

In addition to photovoltaics and transistors, this compound finds applications in organic light-emitting diodes (OLEDs). Its ability to form stable films with favorable optical properties allows for efficient light emission when incorporated into OLED structures. The high purity and specific functional groups enhance its compatibility with other materials used in OLED fabrication .

Case Study 1: Synthesis and Performance of PCDTBT

A study conducted by Yi et al. demonstrated that the use of 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole as a monomer resulted in a PCDTBT polymer with a power conversion efficiency of approximately 6.7%. This study highlighted the importance of optimizing the side chains and electronic properties to enhance performance in solar cells .

Case Study 2: Comparison with Alternative Polymers

Research comparing PCDTBT with other polymer systems revealed that modifications using this compound could lead to improved open-circuit voltages and processability. The introduction of alkyl substituents was shown to affect solubility and aggregation behavior positively . This case study emphasized how structural variations can lead to significant differences in device performance metrics.

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Boron-containing carbazole derivative |

| Primary Use | Intermediate for polymer synthesis |

| Applications | Organic photovoltaics (OPVs), OFETs, OLEDs |

| Performance Metrics | PCE up to 6.7% in OPV devices |

| Synthesis Method | Derived from 2,7-Dibromo-9-(9-heptadecyl)carbazole |

化学反应分析

Polymerization Reactions

The compound can also be utilized in polymerization processes to form copolymers. For example, it has been used in the synthesis of poly[N-(9-heptadecanyl)carbazole-2,7-diyl-alt-thieno[3,4-d]pyridazine] through Suzuki polymerization with dibrominated co-monomers .

Characterization of Products

Characterization techniques such as NMR spectroscopy and infrared spectroscopy are employed to confirm the structure of synthesized products. For instance, peaks related to B-O stretching and aromatic C-H deformations are observed in the infrared spectrum of the compound .

Performance Metrics

Incorporating this compound into device architectures has shown significant improvements in performance metrics such as power conversion efficiency (PCE). For example, devices utilizing derivatives of this compound have achieved PCE values around 6.7% when used as an intermediate for polymer semiconductors like PCDTBT .

Stability and Compatibility Studies

Research indicates that compounds like 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exhibit good thermal stability and compatibility with various substrates used in organic electronic devices .

相似化合物的比较

Key Observations :

- Alkyl Chain Impact : The heptadecanyl chain (C17) in the target compound provides superior solubility and thermal stability compared to shorter chains (e.g., C6 in ). This enhances processability in solution-based device fabrication .

- Substitution Pattern : The 2,7-boronate placement in the target compound enables linear polymerization, whereas 3,6-substituted analogs (e.g., ) disrupt conjugation, limiting their utility in charge-transport materials .

Optoelectronic and Device Performance Comparisons

Table 2: Device Performance of Polymers Derived from Carbazole Boronate Esters

Key Observations :

- HOMO/LUMO Levels: The target compound’s HOMO (-5.3 eV) aligns well with donor-acceptor polymers for OSCs, enabling efficient hole transport. In contrast, 3,6-substituted derivatives exhibit deeper HOMO levels (-5.5 eV), favoring exciton confinement in phosphorescence applications .

- Device Efficiency : Polymers using the target compound (e.g., PCDTBT) outperform fluorene-based analogs (e.g., PFDTTBT-8) due to improved absorption spectra and reduced charge recombination .

Stability and Processability

- Thermal Stability : The heptadecanyl chain elevates the glass transition temperature ($T_g$) of derived polymers, reducing phase separation in thin films .

- Solubility : The target compound dissolves readily in chlorinated solvents (e.g., CHCl₃), whereas shorter-chain analogs (e.g., 9-hexyl derivative ) require higher processing temperatures .

准备方法

Starting Material:

This precursor is prepared by alkylation of carbazole at the nitrogen position with a heptadecyl group, followed by bromination at the 2 and 7 positions.

Borylation Reaction:

- Reagents : Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)

- Solvent : Typically anhydrous dioxane or tetrahydrofuran (THF)

- Conditions : Heating at 80-100 °C under inert atmosphere (nitrogen or argon) for several hours (often 12-24 hours)

The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bonds, transmetallation with bis(pinacolato)diboron, and reductive elimination to afford the bis-borylated carbazole.

Workup and Purification:

- The reaction mixture is cooled and quenched with water.

- Extraction with organic solvents (e.g., dichloromethane).

- Purification by column chromatography or recrystallization to obtain the pure white crystalline product.

Summary of Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Carbazole + Heptadecyl bromide | Alkylation, base, solvent | 9-(9-heptadecyl)carbazole |

| 2 | 9-(9-heptadecyl)carbazole + Bromine | Bromination at 2,7-positions | 2,7-Dibromo-9-(9-heptadecyl)carbazole |

| 3 | 2,7-Dibromo-9-(9-heptadecyl)carbazole + B2pin2 + Pd catalyst + KOAc | Heating in dioxane or THF, inert atmosphere | 9-(Heptadecan-9-yl)-2,7-bis(pinacol boronate)-9H-carbazole |

Characterization and Purity

- The final compound is obtained as white crystals with melting point around 128-130 °C.

- Purity is typically >97%, confirmed by NMR, mass spectrometry, and elemental analysis.

- Molecular weight: 657.58 g/mol

- Chemical formula: C41H65B2NO4

Research Findings and Applications Related to Preparation

- The compound is a crucial monomer for synthesizing low band gap polymers such as PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]).

- The high purity and well-defined substitution pattern are essential for achieving high device performance, including power conversion efficiencies of up to 6.7% in solar cells.

- The boronic ester groups enable efficient Suzuki coupling polymerizations, which are widely used in the preparation of semiconducting polymers for organic electronics.

Data Table: Key Synthetic Parameters and Properties

| Parameter | Details |

|---|---|

| Starting material | 2,7-Dibromo-9-(9-heptadecyl)carbazole |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 or similar Pd(0) catalyst |

| Base | Potassium acetate (KOAc) |

| Solvent | Anhydrous dioxane or THF |

| Temperature | 80-100 °C |

| Reaction time | 12-24 hours |

| Atmosphere | Inert (N2 or Ar) |

| Purification | Column chromatography or recrystallization |

| Product appearance | White crystalline solid |

| Melting point | 128-130 °C |

| Purity | >97% |

| Molecular weight | 657.58 g/mol |

| Chemical formula | C41H65B2NO4 |

常见问题

Q. What are the common synthetic routes for preparing 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, due to its boronate ester functional groups. A key intermediate involves alkylation of the carbazole core followed by boronate ester introduction at the 2,7-positions. For example, in polymer synthesis, the compound is often used as a monomer after direct commercial procurement (if purity ≥96% by HPLC) . Alternative routes involve sequential alkylation and boronation steps under inert atmospheres (argon) with catalysts like Pd(OAc)₂ and ligands such as 1,1'-bis(diphenylphosphino)ferrocene . Reaction conditions (e.g., solvent: THF or toluene, temperature: 60–150°C) significantly influence yield and purity, necessitating post-synthesis purification via column chromatography .

Q. How is the structural integrity of this compound confirmed after synthesis?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- X-ray diffraction (XRD): Single-crystal XRD (e.g., using SHELXTL software) resolves bond lengths (e.g., C–C: ~1.48 Å) and molecular packing (orthorhombic Pbca space group) .

- NMR spectroscopy: , , and NMR verify substituent positions and boronate ester integration. For instance, NMR peaks at δ ~31 ppm confirm boron environments .

- High-resolution mass spectrometry (HRMS): DART ionization confirms molecular weight (e.g., [M+H]⁺ m/z 384.1904) .

Advanced Research Questions

Q. What challenges arise in the purification of this compound, and how do they affect its application in polymer synthesis?

Purification challenges include:

- Residual catalysts: Pd traces from cross-coupling reactions can quench luminescence in optoelectronic applications. Sequential washes with EDTA or activated charcoal are recommended .

- Isomer separation: Regioisomeric byproducts (e.g., 3,6- vs. 2,7-substitution) require gradient column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve ≥98% purity .

- Hygroscopicity: Boronate esters are moisture-sensitive. Storage under argon and rigorous drying (e.g., molecular sieves) prevent hydrolysis, which generates boronic acids that alter reactivity .

Q. How do researchers address discrepancies in spectroscopic data during characterization?

Discrepancies often arise from:

- Dynamic disorder in XRD: Thermal motion or crystal packing distortions may lead to ambiguous atomic positions. Refinement with SHELXL using restraints (e.g., ADPs) resolves these issues .

- NMR signal broadening: Aggregation in solution or paramagnetic impurities (e.g., Pd residues) can obscure signals. Dilution experiments or filtration through Celite mitigate this .

- Mass spectrometry adducts: Sodium or potassium adducts ([M+Na]⁺) may mislead molecular weight interpretation. Isotopic pattern analysis and collision-induced dissociation (CID) clarify assignments .

Q. What strategies optimize this compound’s performance in organic solar cells?

Key strategies include:

- Side-chain engineering: The heptadecan-9-yl group enhances solubility in nonpolar solvents (e.g., chloroform), improving thin-film morphology .

- Co-polymer design: Alternating copolymers with electron-deficient units (e.g., benzothiadiazole) reduce bandgaps (e.g., ~1.8 eV) and enhance charge transport. Optimized donor-acceptor ratios are determined via UV-vis and cyclic voltammetry .

- Post-polymerization treatments: Thermal annealing at 150°C aligns polymer chains, increasing fill factors (e.g., from 0.65 to 0.72) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。